![molecular formula C19H26N2O3S B13361576 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether is a complex organic compound with a unique structure that combines a naphthyl group, a piperazine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
- 1-ethyl-2-[4-(4-methoxyphenyl)sulfonyl-1-piperazinyl]benzimidazole
- 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety
Uniqueness
4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C19H26N2O3S |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
1-ethyl-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
InChI |
InChI=1S/C19H26N2O3S/c1-3-15-24-18-9-10-19(17-8-6-5-7-16(17)18)25(22,23)21-13-11-20(4-2)12-14-21/h5-10H,3-4,11-15H2,1-2H3 |
InChIキー |
HDVFNKNRGKTOQU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine](/img/structure/B13361503.png)
![N-(6-chloropyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13361517.png)

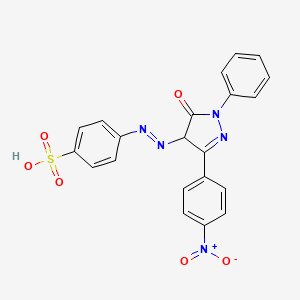
![Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361537.png)
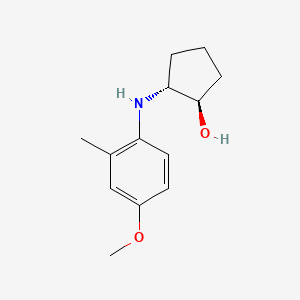
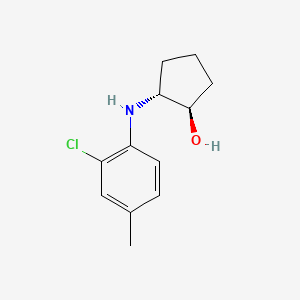
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
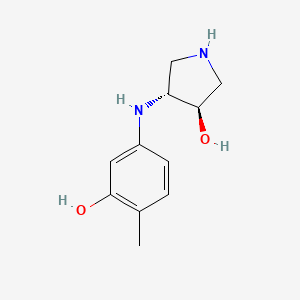

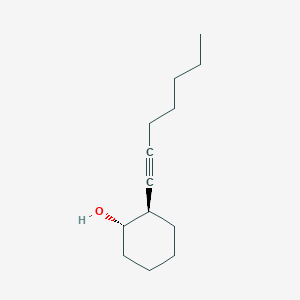
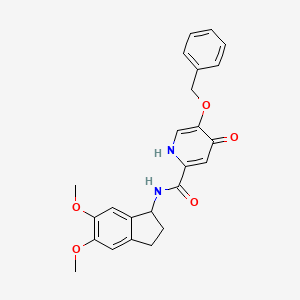
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361583.png)
![6-(4-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361592.png)
